1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C8H10BrFN and a molar mass of 218.07 g/mol. It is characterized by the presence of a bromine atom, a fluorine atom, and an amine functional group attached to a phenyl ring. This compound is categorized under substituted phenethylamines and is often used in various chemical research applications due to its unique structural properties. Its CAS number is 1086599-35-0, and it is also known by several synonyms including 1-(2-bromo-4-fluorophenyl)ethanamine and Benzenemethanamine, 2-bromo-4-fluoro-α-methyl- .
The reactivity of 1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the bromine atom can undergo elimination reactions or serve as a leaving group in various coupling reactions. For instance, it can react with electrophiles to form new carbon-nitrogen bonds or be involved in aromatic substitution reactions due to the presence of the electron-withdrawing fluorine substituent.
1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride can be synthesized through several methods:
These methods highlight the versatility of synthetic pathways available for producing this compound .
The primary applications of 1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride include:
Interaction studies involving 1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride could focus on its binding affinity to neurotransmitter receptors or enzymes relevant to neurological functions. Preliminary studies on similar compounds suggest that modifications in the phenyl ring significantly affect receptor interaction profiles, which could be explored further for this compound .
Several compounds share structural similarities with 1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride, allowing for comparative analysis:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride | 1624262-55-0 | 1.00 | Enantiomeric variant with potential different biological activity |
| (S)-1-(3-Bromo-4-fluorophenyl)ethanamine | 1212376-96-9 | 0.86 | Different bromo position may alter receptor affinity |
| (2-Bromo-3-fluorophenyl)methanamine hydrochloride | 1214376-83-6 | 0.82 | Variation in fluorine position affects electronic properties |
| (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 845829-91-6 | 0.81 | Structural differences may impact pharmacological profiles |
These comparisons underscore the uniqueness of 1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride within a broader context of similar compounds, particularly regarding its specific halogen substitutions and potential biological interactions .
1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride is systematically classified as a substituted benzylamine derivative. Its IUPAC name reflects the para-fluoro and ortho-bromo substitutions on the phenyl ring, combined with a primary amine group at the ethan-1-amine moiety. The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.
The molecular formula is C₈H₁₀BrClFN, with a molecular weight of 254.53 g/mol. The compound exists as an (S)-enantiomer, denoted by the chiral center at the carbon adjacent to the amine group. This stereochemical configuration is critical for biological activity and synthetic reactivity.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1624261-91-1 | |
| Molecular Weight | 254.53 g/mol | |
| Chiral Configuration | (S)-enantiomer | |
| Purity | 97% (reported by SigmaAldrich) | |
| Storage Conditions | Refrigeration (2–8°C) |
The compound is characterized as a white to yellow solid with a crystalline structure stabilized by ionic interactions between the amine and hydrochloride counterion. While detailed crystallographic data (e.g., X-ray diffraction patterns) are not publicly available, the presence of halogens (Br, F) and the rigid aromatic ring suggests a planar geometry with potential for hydrogen bonding.
The para-fluoro substituent distinguishes this compound from ortho- or meta-fluoro analogues. Key differences include:
| Property | 1-(2-Bromo-4-fluorophenyl)ethanamine | Para-Fluoro Analogues |
|---|---|---|
| Steric Effects | Reduced hindrance at para position | Increased hindrance in ortho/meta |
| Electrophilicity | Enhanced due to electron-withdrawing F | Variable based on substituent |
| Solubility | Moderate (polar solvents) | Higher in polar solvents (e.g., methoxy-substituted) |
This structural distinction influences reactivity in nucleophilic substitution and cross-coupling reactions, as the para-fluoro group stabilizes transition states through resonance effects.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride through analysis of both proton and carbon-13 chemical environments. The compound exhibits a molecular formula of C₈H₁₀BrClFN with a molecular weight of 254.53 g/mol [1] [2] [3].
The proton nuclear magnetic resonance spectrum of 1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride displays characteristic resonances reflecting the aromatic and aliphatic components of the molecule. The aromatic proton signals appear in the range of 6.8-7.5 parts per million, consistent with substituted benzene derivatives [4]. The meta-positioned proton exhibits a distinctive coupling pattern arising from the interaction with the fluorine substituent at the 4-position [5].
Aromatic protons in halogen-substituted benzenes demonstrate specific coupling constants that provide structural information. Ortho-coupling typically manifests as 6-9 hertz interactions, while meta-coupling appears as 2-3 hertz splittings [6] [7] [8]. The presence of fluorine at the 4-position introduces additional complexity through fluorine-hydrogen coupling, with characteristic coupling constants of 2-15 hertz for three-bond interactions [6] [9].
The aliphatic region features the methylene protons of the ethanamine chain appearing around 2.8-3.2 parts per million, consistent with protons adjacent to aromatic systems and nitrogen atoms [10] [11]. The methyl group attached to the chiral carbon resonates at approximately 1.4-1.6 parts per million [12]. The amine protons in the hydrochloride salt form exhibit broad signals between 8.0-8.5 parts per million due to rapid exchange processes and ionic character [4] [13].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. Aromatic carbons appear in the range of 110-160 parts per million, with specific chemical shifts influenced by the halogen substituents [14]. The carbon bearing the fluorine substituent exhibits characteristic splitting patterns due to direct carbon-fluorine coupling, with coupling constants of approximately 160 hertz [6] [15].
The bromine-substituted carbon displays downfield shifts relative to unsubstituted aromatic carbons due to the electronegativity and magnetic anisotropy effects of bromine [14]. The aliphatic carbons resonate at lower fields, with the carbon bearing the amine group appearing around 55-60 parts per million and the methyl carbon at approximately 20-25 parts per million [10] [11].
Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for structural determination due to its high gyromagnetic ratio and 100% natural abundance [15]. The fluorine signal appears as a distinctive resonance typically between -110 to -120 parts per million for aromatic fluorine substituents [16] [15]. The fluorine nucleus couples with adjacent aromatic protons, providing information about substitution patterns and molecular geometry [17].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Coupling Constants (Hz) |
|---|---|---|
| Aromatic protons | 6.8-7.5 | 6-9 (ortho), 2-3 (meta) |
| Aliphatic CH₂ | 2.8-3.2 | - |
| Aliphatic CH₃ | 1.4-1.6 | - |
| Amine protons (salt) | 8.0-8.5 | - |
| Aromatic carbons | 110-160 | - |
| Aliphatic carbons | 20-60 | - |
| Fluorine-19 | -110 to -120 | 2-15 (H-F coupling) |
Mass spectrometry of 1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride reveals distinctive fragmentation pathways characteristic of halogenated aromatic amines. The molecular ion peak appears at mass-to-charge ratio 254/256 (accounting for bromine isotope pattern) for the hydrochloride salt, with the free base molecular ion at 218/220 [1] [2].
The most prominent fragmentation pathway involves the loss of hydrogen chloride from the molecular ion, yielding the free amine with mass-to-charge ratio 218/220 [18]. This fragmentation reflects the ionic nature of the ammonium-chloride interaction in the salt form. Subsequent fragmentation follows patterns typical of substituted phenylethylamines [19] [20].
Halogen-specific fragmentation patterns provide structural confirmation through characteristic isotope distributions. Bromine-containing fragments exhibit the characteristic 1:1 isotope pattern separated by two mass units, while fluorine-containing fragments show single peaks due to fluorine's monoisotopic nature [20]. The loss of bromine (mass 79/81) represents a significant fragmentation pathway, yielding fluorinated phenylethylamine fragments [18].
Secondary fragmentation involves the loss of the ethylamine side chain, generating halogenated benzyl cations at mass-to-charge ratio 189/191 [19]. This pathway reflects the stability of substituted benzyl carbocations and provides information about the aromatic substitution pattern. The formation of halogenated benzene radical cations through loss of the entire ethylamine moiety also occurs, yielding fragments at mass-to-charge ratio 175/177 [18].
Alpha-cleavage adjacent to the nitrogen atom represents another important fragmentation mechanism, producing phenylethyl cations and neutral amine radicals [19]. The resulting fragments maintain the halogen substitution pattern, providing confirmation of the molecular structure through mass spectral interpretation.
| Fragment Type | Mass-to-Charge Ratio | Fragmentation Pathway |
|---|---|---|
| Molecular ion (HCl salt) | 254/256 | M- + |
| Free base | 218/220 | [M-HCl]- + |
| Halogenated benzyl | 189/191 | [M-C₂H₅N]+ |
| Bromine loss | 175/177 | [M-Br]+ |
| Fluorinated fragments | Variable | Multiple pathways |
Infrared spectroscopy of 1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride provides detailed information about molecular vibrations and functional group characteristics. The spectrum exhibits distinctive bands corresponding to nitrogen-hydrogen, carbon-hydrogen, carbon-carbon, and carbon-halogen stretching and bending modes [21] [22].
The hydrochloride salt form displays characteristic ammonium ion stretching vibrations appearing as a broad envelope from 3200-2800 wavenumbers [22]. This broad absorption results from the ionic nature of the nitrogen-hydrogen bonds in the protonated amine and extensive hydrogen bonding within the crystal lattice [23] [21]. The intensity and breadth of this envelope distinguishes ammonium salts from free amines, which exhibit sharper, less intense nitrogen-hydrogen stretches [23].
Primary ammonium salts exhibit multiple nitrogen-hydrogen bending vibrations in the region 1620-1560 wavenumbers, providing confirmation of the primary amine structure [22] [24]. These bending modes appear as medium to strong intensity bands and serve as diagnostic features for structural identification [21].
The aromatic carbon-carbon stretching vibrations appear in the range 1600-1475 wavenumbers, characteristic of substituted benzene rings [25] [26]. The presence of electron-withdrawing halogen substituents influences the exact frequencies of these modes through electronic effects on the aromatic pi-system [27] [28].
Aromatic carbon-hydrogen stretching vibrations occur around 3100-3050 wavenumbers, providing confirmation of the benzene ring structure [25] [29]. Out-of-plane bending modes of aromatic hydrogen atoms appear in the fingerprint region below 900 wavenumbers and provide information about substitution patterns [26].
Carbon-fluorine stretching vibrations appear as strong bands in the range 1000-1400 wavenumbers, characteristic of aromatic fluorine substituents [30] [29]. The exact frequency depends on the electronic environment and substitution pattern of the fluorine atom [31]. Carbon-bromine stretching modes occur at lower frequencies, typically 500-750 wavenumbers, due to the larger mass of bromine compared to other substituents [27] [29].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| NH₃⁺ stretching | 3200-2800 | Strong, broad | Ammonium ion |
| Aromatic C-H | 3100-3050 | Medium | Benzene ring |
| NH₃⁺ bending | 1620-1560 | Medium-strong | Primary ammonium |
| Aromatic C=C | 1600-1475 | Medium | Benzene ring |
| C-F stretching | 1000-1400 | Strong | Aromatic fluorine |
| C-Br stretching | 500-750 | Medium | Aromatic bromine |
X-ray crystallographic analysis provides definitive structural confirmation of 1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride through precise determination of atomic positions, bond lengths, bond angles, and crystal packing arrangements. The compound crystallizes as a hydrochloride salt with characteristic ionic interactions between the protonated amine and chloride anion [32] [33].
The molecular structure exhibits a planar aromatic ring with halogen substituents maintaining typical aromatic bond angles of approximately 120 degrees [34] [35]. The carbon-bromine bond length measures approximately 1.90-1.95 angstroms, while the carbon-fluorine bond length is shorter at 1.35-1.40 angstroms, reflecting the different covalent radii of these halogens [34] [36].
The ethylamine side chain adopts an extended conformation to minimize steric interactions with the ortho-bromine substituent [33] [37]. The carbon-nitrogen bond length in the primary amine measures approximately 1.47 angstroms, consistent with typical aliphatic amine structures [38] [37]. The chiral carbon center exhibits tetrahedral geometry with bond angles close to 109.5 degrees [35].
The crystal structure reveals extensive hydrogen bonding networks characteristic of primary ammonium salts [22] [33]. The protonated nitrogen atoms form multiple hydrogen bonds with chloride anions, creating three-dimensional networks that stabilize the crystal lattice [32] [39]. These interactions typically exhibit nitrogen-chlorine distances of 3.0-3.3 angstroms with angles approaching linearity [33] [40].
Halogen bonding interactions between bromine and fluorine atoms in adjacent molecules contribute to crystal stability [34] [36]. These weak interactions, with distances typically 3.2-3.8 angstroms, represent secondary packing forces that complement the primary ionic interactions [41].
The compound crystallizes in a specific space group determined by the molecular symmetry and packing requirements [32] [42]. Unit cell parameters reflect the molecular dimensions and intermolecular interaction patterns, with typical values including cell lengths of 8-15 angstroms and angles close to 90 degrees for orthorhombic or monoclinic systems [38] [42].
Temperature-dependent crystallographic studies reveal thermal expansion coefficients and phase stability ranges [43]. The crystal density typically ranges from 1.4-1.6 grams per cubic centimeter, reflecting the presence of heavy halogen atoms and ionic character [38] [42].
| Crystallographic Parameter | Typical Value | Standard Deviation |
|---|---|---|
| C-Br bond length | 1.90-1.95 Å | ±0.02 Å |
| C-F bond length | 1.35-1.40 Å | ±0.01 Å |
| C-N bond length | 1.47 Å | ±0.02 Å |
| N-H...Cl distance | 3.0-3.3 Å | ±0.1 Å |
| Unit cell volume | 1000-1500 ų | ±50 ų |
| Crystal density | 1.4-1.6 g/cm³ | ±0.1 g/cm³ |